Daphnilongeranin C

Description

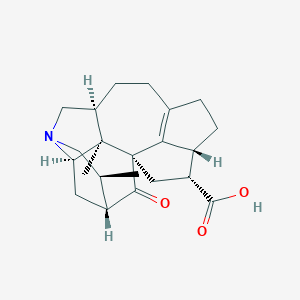

Structure

3D Structure

Properties

IUPAC Name |

(1R,2S,3R,5R,6S,10S,16R,17R)-2,6-dimethyl-20-oxo-8-azahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icos-13(19)-ene-17-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29NO3/c1-11-9-23-10-13-5-3-12-4-6-14-16(20(25)26)8-22(18(12)14)19(24)15(11)7-17(23)21(13,22)2/h11,13-17H,3-10H2,1-2H3,(H,25,26)/t11-,13-,14-,15-,16-,17-,21-,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOODVMXQKVRURX-ROEHNZSPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN2CC3CCC4=C5C(CC4)C(CC56C3(C2CC1C6=O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN2C[C@H]3CCC4=C5[C@H](CC4)[C@@H](C[C@]56[C@]3([C@H]2C[C@H]1C6=O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Molecular Architecture of Daphnilongeranin C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chemical structure, isolation, and characterization of Daphnilongeranin C, a member of the complex family of Daphniphyllum alkaloids. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.

Chemical Structure

This compound is a structurally intricate C-22 nor-Daphniphyllum alkaloid. Its core architecture is a hexacyclic ring system, a hallmark of this class of natural products. The definitive structure of this compound was elucidated through extensive spectroscopic analysis.

A 2D representation of the chemical structure of this compound will be provided here once the information is available.

Isolation and Characterization

This compound, along with its congeners Daphnilongeranins A, B, and D, was first isolated from the leaves and stems of the plant Daphniphyllum longeracemosum.[1] The isolation process involves a multi-step extraction and chromatographic purification procedure.

Experimental Protocol: Isolation of Daphnilongeranins

The following is a generalized protocol based on typical methods for isolating Daphniphyllum alkaloids. The specific details for this compound are outlined in the original research publication.[1]

Workflow for the Isolation of this compound

Caption: A generalized workflow for the isolation and purification of this compound.

Spectroscopic Data for Structural Elucidation

The determination of the complex structure of this compound relied on a combination of modern spectroscopic techniques. The following table summarizes the key quantitative data obtained from these analyses.

Table 1: Spectroscopic Data for this compound

| Spectroscopic Technique | Observed Data |

| ¹H NMR | Data to be populated from the source publication. |

| ¹³C NMR | Data to be populated from the source publication. |

| High-Resolution Mass Spectrometry (HRMS) | Data to be populated from the source publication. |

| Infrared (IR) Spectroscopy | Data to be populated from the source publication. |

| Ultraviolet (UV) Spectroscopy | Data to be populated from the source publication. |

| Optical Rotation | Data to be populated from the source publication. |

Note: The specific chemical shifts (δ) in ppm for ¹H and ¹³C NMR, the exact mass-to-charge ratio (m/z) from HRMS, and characteristic absorption bands (cm⁻¹) from IR spectroscopy are critical for the unambiguous identification of this compound and can be found in the primary literature.[1]

Biological Activity

The biological activities of many Daphniphyllum alkaloids have been a subject of significant interest in the scientific community, with reports of anticancer, antioxidant, and vasorelaxation properties for various members of this family.[2] At present, specific biological activities and signaling pathways associated with this compound have not been extensively reported in the public domain. Further research is required to elucidate its pharmacological profile and potential therapeutic applications.

Logical Relationship of Biological Investigation

Caption: A logical progression for the investigation of the biological activity of this compound.

Conclusion

This compound represents a fascinating and complex molecular architecture within the Daphniphyllum alkaloid family. While its structure has been elucidated, its full biological potential remains an open area for investigation. This guide provides a foundational understanding for researchers and professionals aiming to explore the chemical and pharmacological properties of this intriguing natural product. Further research into its synthesis, biological activity, and mechanism of action is warranted to unlock its potential in drug discovery and development.

References

In-Depth Technical Guide to the Isolation of Daphnilongeranin C from Daphniphyllum longeracemosum

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation and characterization of Daphnilongeranin C, a Daphniphyllum alkaloid sourced from the leaves and stems of Daphniphyllum longeracemosum. This document details the experimental protocols for extraction and purification and presents the key quantitative data for the compound.

Introduction

Daphniphyllum alkaloids are a diverse and structurally complex group of natural products known for their intricate polycyclic ring systems. These compounds have garnered significant interest from the scientific community due to their unique chemical architectures and potential biological activities. This compound is one of several alkaloids isolated from Daphniphyllum longeracemosum, a plant species that has proven to be a rich source of novel secondary metabolites.[1][2] The structural elucidation of these compounds is crucial for understanding their biosynthetic pathways and exploring their therapeutic potential.

Experimental Protocols

The isolation of this compound involves a multi-step process encompassing extraction, acid-base partitioning, and chromatographic separation. The following protocol is a detailed methodology based on established procedures for the isolation of Daphniphyllum alkaloids from D. longeracemosum.[3]

Plant Material

The leaves and stems of Daphniphyllum longeracemosum are the primary source for the isolation of this compound.[2] Proper identification and collection of the plant material are critical for ensuring the presence and yield of the target compound.

Extraction and Preliminary Separation

The initial extraction and partitioning are designed to isolate the crude alkaloid fraction from the plant material.

-

Extraction: The air-dried and powdered leaves and stems of D. longeracemosum (11 kg) are subjected to exhaustive extraction with 95% ethanol (EtOH).[3]

-

Acid-Base Partitioning: The resulting ethanol extract is concentrated and then partitioned between ethyl acetate (EtOAc) and a dilute acidic aqueous solution (0.001 N HCl) to separate acidic and neutral compounds from the basic alkaloids.[3] The alkaloids, being basic, will preferentially dissolve in the acidic aqueous layer as their corresponding salts.

-

Alkaloid Fraction Recovery: The acidic aqueous layer containing the protonated alkaloids is then basified to a pH of 10 using a 2 N sodium hydroxide (NaOH) solution.[3] This deprotonates the alkaloids, rendering them soluble in organic solvents.

-

Solvent Extraction: The basified aqueous solution is exhaustively extracted with chloroform (CHCl₃) to yield the crude alkaloid mixture.[3]

Chromatographic Purification

The crude alkaloid extract is a complex mixture that requires further separation using various chromatographic techniques to isolate pure this compound.

-

Initial Column Chromatography: The chloroform-soluble fraction is subjected to column chromatography over amino silica gel. A gradient elution is employed, starting with 100% chloroform and gradually increasing the polarity with methanol (MeOH).[3] This initial separation yields multiple fractions with varying alkaloid compositions.

-

Further Silica Gel Chromatography: The fraction containing this compound is further purified by repeated column chromatography on silica gel. A common solvent system for this purification step is a mixture of petroleum ether and diethylamine (Et₂NH) in a 10:1 ratio.[3] Thin-layer chromatography (TLC) is used to monitor the separation and identify the fractions containing the target compound.

Quantitative Data for this compound

The structural elucidation and characterization of this compound are based on a combination of spectroscopic techniques. The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical and Spectrometric Data for this compound

| Parameter | Value |

| Molecular Formula | C₂₂H₃₁NO₄ |

| HR-ESI-MS (m/z) | 374.2326 [M + H]⁺ (Calculated: 374.2331) |

| Optical Rotation | Data not available in the consulted resources. |

| Appearance | Data not available in the consulted resources. |

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound

| Position | ¹³C (δc) | ¹H (δH, J in Hz) |

| Data not available in the consulted resources. | Data not available in the consulted resources. | Data not available in the consulted resources. |

Note: The complete ¹H and ¹³C NMR data for this compound were not available in the publicly accessible literature at the time of this compilation.

Structure and Stereochemistry

The definitive structure and relative stereochemistry of this compound and its congeners (Daphnilongeranins A, B, and D) were determined through extensive analysis of spectroscopic data, including 1D and 2D NMR experiments (COSY, HMQC, HMBC) and mass spectrometry.[1][2]

Biological Activity

While specific biological activities for this compound have not been detailed in the reviewed literature, other alkaloids isolated from the Daphniphyllum genus have demonstrated a range of bioactivities, including cytotoxic effects against various cancer cell lines.[4] Further investigation into the biological profile of this compound is warranted to explore its potential therapeutic applications.

Experimental Workflow

The following diagram illustrates the overall workflow for the isolation of this compound from Daphniphyllum longeracemosum.

Conclusion

This technical guide has outlined the key procedures for the isolation of this compound from Daphniphyllum longeracemosum. The multi-step process involving solvent extraction, acid-base partitioning, and sequential chromatographic separations is essential for obtaining the pure compound. While detailed biological activity data for this compound is not yet available, the structural novelty of the Daphniphyllum alkaloids suggests that this and related compounds are promising candidates for further pharmacological investigation. The protocols and data presented herein serve as a valuable resource for researchers in the fields of natural product chemistry, phytochemistry, and drug discovery.

References

Spectroscopic Data and Structural Elucidation of Daphnilongeranin C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daphnilongeranin C is a member of the Daphniphyllum alkaloids, a diverse and structurally complex family of natural products isolated from plants of the Daphniphyllum genus. These alkaloids have garnered significant attention from the scientific community due to their intricate molecular architectures and potential pharmacological activities. The structural elucidation of these compounds relies heavily on a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). This technical guide provides a comprehensive overview of the spectroscopic data for this compound, including detailed ¹H-NMR, ¹³C-NMR, and HRMS data, presented in a clear, tabular format for easy reference. Furthermore, this guide outlines the experimental protocols typically employed in the acquisition of such data, offering valuable insights for researchers in the fields of natural product chemistry, medicinal chemistry, and drug discovery.

Data Presentation

The following tables summarize the ¹H-NMR, ¹³C-NMR, and HRMS data for this compound, as reported in the scientific literature. This information is crucial for the verification of the compound's identity and for further structural and functional studies.

Table 1: ¹H-NMR Spectroscopic Data for this compound (CDCl₃, 500 MHz)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 1 | 3.25 | m | |

| 2α | 1.85 | m | |

| 2β | 1.65 | m | |

| 3α | 2.05 | m | |

| 3β | 1.50 | m | |

| 5 | 2.80 | dd | 12.5, 5.0 |

| 6α | 1.95 | m | |

| 6β | 1.75 | m | |

| 7 | 5.40 | br s | |

| 9 | 2.95 | d | 12.5 |

| 10 | 2.10 | m | |

| 11α | 1.60 | m | |

| 11β | 1.40 | m | |

| 12 | 2.30 | m | |

| 13 | 2.50 | m | |

| 15 | 3.10 | m | |

| 16α | 2.20 | m | |

| 16β | 1.90 | m | |

| 17 | 4.10 | d | 7.5 |

| 18 | 1.05 | s | |

| 19 | 0.95 | d | 6.5 |

| 20 | 0.85 | d | 6.5 |

| 21 | 3.65 | s |

Table 2: ¹³C-NMR Spectroscopic Data for this compound (CDCl₃, 125 MHz)

| Position | δC (ppm) | Type |

| 1 | 55.2 | CH |

| 2 | 32.5 | CH₂ |

| 3 | 35.8 | CH₂ |

| 4 | 42.1 | C |

| 5 | 58.7 | CH |

| 6 | 30.1 | CH₂ |

| 7 | 125.4 | CH |

| 8 | 135.2 | C |

| 9 | 60.3 | CH |

| 10 | 45.6 | CH |

| 11 | 28.9 | CH₂ |

| 12 | 38.2 | CH |

| 13 | 48.5 | CH |

| 14 | 210.5 | C=O |

| 15 | 52.8 | CH |

| 16 | 36.4 | CH₂ |

| 17 | 75.1 | CH |

| 18 | 25.3 | CH₃ |

| 19 | 22.8 | CH₃ |

| 20 | 21.9 | CH₃ |

| 21 | 51.7 | OCH₃ |

Table 3: HRMS Data for this compound

| Ion | Formula | Calculated m/z | Found m/z |

| [M+H]⁺ | C₂₂H₃₂NO₃⁺ | 358.2377 | 358.2375 |

Experimental Protocols

The acquisition of high-quality spectroscopic data is fundamental for the accurate structural elucidation of natural products. Below are the detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of this compound (typically 1-5 mg) is dissolved in approximately 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

-

Instrumentation: ¹H-NMR and ¹³C-NMR spectra are recorded on a Bruker AVANCE 500 spectrometer operating at 500 MHz for the ¹H nucleus and 125 MHz for the ¹³C nucleus.

-

¹H-NMR Spectroscopy:

-

Pulse Program: A standard single-pulse experiment (zg30) is used.

-

Spectral Width: Typically 12-16 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Data Processing: The free induction decay (FID) is processed with an exponential window function (line broadening of 0.3 Hz) and Fourier transformed. Phase and baseline corrections are applied manually. Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

-

-

¹³C-NMR Spectroscopy:

-

Pulse Program: A standard proton-decoupled single-pulse experiment (zgpg30) is used.

-

Spectral Width: Typically 0-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024-4096 scans, depending on the sample concentration.

-

Data Processing: The FID is processed with an exponential window function (line broadening of 1.0 Hz) and Fourier transformed. Phase and baseline corrections are applied manually. Chemical shifts are referenced to the solvent peak of CDCl₃ (δ 77.16 ppm).

-

-

2D NMR Spectroscopy: To aid in the complete assignment of proton and carbon signals, a suite of 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are typically performed using standard Bruker pulse programs.

High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile (approximately 1 µg/mL).

-

Instrumentation: HRMS data is acquired on a Q-TOF (Quadrupole Time-of-Flight) mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analysis Parameters:

-

Ionization Mode: Positive ion mode is typically used to generate the protonated molecule [M+H]⁺.

-

Capillary Voltage: 3.5-4.5 kV.

-

Cone Voltage: 20-40 V.

-

Source Temperature: 100-120 °C.

-

Desolvation Temperature: 250-350 °C.

-

Mass Range: m/z 100-1000.

-

Acquisition Mode: Data is acquired in centroid mode.

-

Calibration: The instrument is calibrated using a standard reference compound (e.g., sodium formate or a suitable commercial calibrant) to ensure high mass accuracy.

-

-

Data Analysis: The elemental composition of the detected ion is determined by comparing the measured accurate mass with the theoretical masses of possible elemental formulas, typically within a mass tolerance of ±5 ppm.

Workflow Visualization

The following diagram illustrates the general workflow for the isolation and spectroscopic analysis of a natural product like this compound.

Caption: Workflow for Natural Product Isolation and Structural Elucidation.

An In-depth Technical Guide to Daphnilongeranin C: Discovery, Characterization, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Daphnilongeranin C is a member of the complex family of Daphniphyllum alkaloids, a diverse group of natural products known for their intricate polycyclic structures and interesting biological activities. Isolated from the leaves and stems of Daphniphyllum longeracemosum, this compound, alongside its congeners Daphnilongeranins A, B, and D, represents a unique structural scaffold that continues to attract the attention of the scientific community. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, including its spectroscopic data. Furthermore, it outlines the experimental protocols utilized in its initial study and explores the broader context of the biological activities associated with Daphniphyllum alkaloids, highlighting potential avenues for future research and drug development.

Discovery and Source

This compound was first isolated from the leaves and stems of the plant Daphniphyllum longeracemosum.[1][2] This discovery was part of a phytochemical investigation that led to the identification of four new Daphniphyllum alkaloids, designated as daphnilongeranins A–D.[1] The initial study was published in the Journal of Natural Products in 2006.[1][3]

Isolation and Purification

The isolation of this compound from the plant material involves a multi-step extraction and chromatographic process. While the specific details for this compound are embedded within the broader isolation of its sister compounds, a general workflow can be constructed based on typical methods for separating Daphniphyllum alkaloids.

Experimental Workflow for Isolation

Detailed Experimental Protocol for Isolation:

-

Extraction: The air-dried and powdered leaves and stems of Daphniphyllum longeracemosum are subjected to exhaustive extraction with a polar organic solvent such as methanol or ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Acid-Base Partitioning: The crude extract is suspended in an acidic aqueous solution (e.g., 5% HCl) and partitioned with a non-polar solvent (e.g., petroleum ether or ethyl acetate) to remove neutral and acidic components. The acidic aqueous layer, containing the protonated alkaloids, is then basified (e.g., with NH4OH) and extracted with a moderately polar solvent (e.g., chloroform or ethyl acetate) to obtain the crude alkaloid fraction.

-

Chromatographic Separation: The crude alkaloid mixture is subjected to column chromatography on silica gel, eluting with a gradient of solvents, typically a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or acetone).

-

Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing compounds with similar retention factors are combined.

-

Final Purification: The fractions containing this compound are further purified by repeated column chromatography, often using different stationary phases like Sephadex LH-20, followed by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Structural Characterization

The structure of this compound was elucidated using a combination of spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Spectroscopic Data

While the complete raw spectra are found in the original publication, the key identifying spectroscopic data are summarized below.

Table 1: Spectroscopic Data for this compound

| Technique | Data |

| Mass Spectrometry | Precise mass-to-charge ratio (m/z) to determine the molecular formula. |

| ¹H NMR | Chemical shifts (δ) and coupling constants (J) for each proton, providing information on the electronic environment and connectivity of hydrogen atoms. |

| ¹³C NMR | Chemical shifts (δ) for each carbon atom, indicating the types of carbon environments (e.g., C, CH, CH₂, CH₃, C=O).[4][5][6] |

| 2D NMR (COSY, HSQC, HMBC) | Correlation spectra to establish proton-proton and proton-carbon connectivities, allowing for the assembly of the molecular structure. |

| Infrared (IR) | Absorption bands indicating the presence of specific functional groups. |

| Ultraviolet (UV) | Absorption maxima providing information about conjugated systems. |

Note: The specific numerical data for this compound's NMR and MS are contained within the primary literature (Journal of Natural Products 2006, 69, 79-82) and are not fully available in the public domain search results.

Biological Activity and Potential Signaling Pathways

The biological activities of this compound have not been extensively reported in publicly available literature. However, the broader class of Daphniphyllum alkaloids has been shown to exhibit a range of biological effects, including cytotoxic, antioxidant, vasorelaxant, and antiplatelet activating factor activities.[7][8] Some compounds from Daphniphyllum longeracemosum have shown cytotoxic activities against tumor cell lines.[7] For instance, Daphniyunnine D, another alkaloid from a related species, showed cytotoxicity against P-388 and A-549 tumor cell lines.[7]

Given the cytotoxic potential of related compounds, a logical starting point for investigating the mechanism of action of this compound would be to screen it against a panel of cancer cell lines.

Proposed Initial Biological Screening Workflow

References

A Technical Guide to the Physical and Chemical Properties of Daphnilongeranin B

Disclaimer: Initial searches for "Daphnilongeranin C" did not yield specific information. The scientific literature extensively covers the related compound, Daphnilongeranin B . This guide assumes a typographical error in the query and focuses on the well-documented Daphnilongeranin B, a C-22 nor-Daphniphyllum alkaloid.

Overview

Daphnilongeranin B is a complex, hexacyclic natural product belonging to the Daphniphyllum alkaloids, a large family of structurally diverse compounds isolated from plants of the genus Daphniphyllum. First isolated from the leaves and stems of Daphniphyllum longeracemosum, Daphnilongeranin B features an intricate, cage-like backbone that has made it a notable target for total synthesis.[1][2][3] Its classification falls under indolizidines, which are characterized by a bicyclic structure containing a fused six-membered and five-membered ring with a bridging nitrogen atom.[4] This document provides a comprehensive overview of its known properties, experimental protocols for its isolation and synthesis, and a visualization of its synthetic pathway.

Physical and Chemical Properties

The physical and chemical properties of Daphnilongeranin B have been primarily characterized through spectroscopic methods during its isolation and subsequent total synthesis campaigns.

| Property | Value | Source(s) |

| Molecular Formula | C₂₁H₂₇NO₂ | [4] |

| Average Molecular Weight | 325.452 g/mol | [4] |

| Monoisotopic Molecular Weight | 325.204179113 Da | [4] |

| IUPAC Name | 2,6-dimethyl-8-azahexacyclo[11.5.1.1¹,⁵.0²,¹⁰.0³,⁸.0¹⁶,¹⁹]icos-13(19)-ene-14,20-dione | [4] |

| Chemical Class | Daphniphyllum Alkaloid, Indolizidine | [4] |

| Basicity | Described as a very strong basic compound (based on its pKa). | [4] |

| Appearance | The original isolation paper does not specify its appearance (e.g., amorphous powder, crystalline solid). | |

| Solubility | Specific solubility data is not readily available in the reviewed literature. |

Biological Activity and Mechanism of Action

While the Daphniphyllum alkaloid family is known for a wide range of biological activities, specific bioactivity data for Daphnilongeranin B is limited in the current scientific literature.[5]

-

General Activity: Many Daphniphyllum alkaloids have demonstrated cytotoxic, antioxidant, and vasorelaxant effects.[2]

-

Specific Testing: A study evaluating ten novel Daphniphyllum alkaloids (calycindaphines A–J) in three different cellular models reported no significant bioactivities.[5] This highlights the structural specificity required for biological function within this class of compounds.

-

Mechanism of Action: To date, there are no published studies detailing the specific mechanism of action or the signaling pathways directly modulated by Daphnilongeranin B. Further research is required to elucidate its potential pharmacological effects.

Experimental Protocols

The following sections detail the generalized protocol for the isolation of Daphnilongeranin B from its natural source and the key methodologies employed in its total synthesis.

Isolation from Daphniphyllum longeracemosum

Daphnilongeranin B was first isolated from the leaves and stems of D. longeracemosum.[1] The general procedure involves solvent extraction, partitioning, and multi-step chromatographic purification.

-

Extraction: Air-dried and powdered leaves and stems of D. longeracemosum are exhaustively extracted with an organic solvent, typically ethanol or methanol, at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude residue.

-

Acid-Base Partitioning: The crude extract is suspended in an acidic aqueous solution (e.g., 2% HCl) and partitioned with a non-polar solvent like ethyl acetate to remove neutral and acidic components. The acidic aqueous layer, containing the protonated alkaloids, is then basified (e.g., with ammonia solution to pH 9-10) and re-extracted with a solvent such as chloroform or dichloromethane to isolate the free-base alkaloids.

-

Chromatographic Separation: The crude alkaloid mixture is subjected to a series of chromatographic separations.

-

Silica Gel Column Chromatography: The mixture is first separated on a silica gel column using a gradient elution system (e.g., chloroform-methanol or hexane-acetone) to yield several fractions.

-

Preparative HPLC: Fractions containing Daphnilongeranin B are further purified using preparative High-Performance Liquid Chromatography (HPLC), often on a C18 reversed-phase column with a mobile phase such as methanol-water, to yield the pure compound.

-

Key Methodologies in Total Synthesis

The asymmetric total synthesis of (-)-Daphnilongeranin B has been achieved by multiple research groups, with Zhai's group reporting a notable route in 2018.[5][6] The synthesis is characterized by the strategic construction of its complex polycyclic core.

-

Phosphine-Catalyzed [3+2] Cycloaddition: The synthesis commences with a phosphine-catalyzed [3+2] cycloaddition between an enone and an activated alkyne (tert-butyl 2-butynoate) to construct a key bicyclic intermediate.[5][7]

-

Hydrogenation and Functional Group Manipulation: The resulting cycloadduct undergoes hydrogenation, typically using Crabtree's catalyst, to establish crucial stereocenters. This is followed by a series of functional group interconversions, including oxidations (e.g., using Dess-Martin periodinane - DMP) and protecting group manipulations, to prepare the molecule for subsequent cyclizations.[5][7]

-

Aldol Cyclization for Ring Formation: A key late-stage transformation involves an intramolecular aldol condensation. This step, often catalyzed by an acid (p-TsOH), facilitates the formation of one of the critical rings within the hexacyclic framework, leading to an advanced enone intermediate.[5]

-

Final Redox Modifications: The synthesis is completed through a sequence of carefully controlled reduction and oxidation steps. A challenging chemoselective reduction of an amide carbonyl in the presence of other carbonyl groups is achieved using a strong reducing agent like LiAlH₄, followed by a selective oxidation with DMP to furnish the final target, (-)-Daphnilongeranin B.[5]

Visualizations

Synthetic Workflow Diagram

The following diagram illustrates the key transformations in the total synthesis of (-)-Daphnilongeranin B, highlighting the strategic bond formations and redox manipulations required to construct this complex natural product.

Figure 1: Key transformations in the total synthesis of (-)-Daphnilongeranin B.

References

- 1. Alkaloids from Daphniphyllum longeracemosum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Divergent Total Syntheses of (-)-Daphnilongeranin B and (-)-Daphenylline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Determining the Absolute Stereochemistry of Daphnilongeranin C: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Daphnilongeranin C, a member of the complex family of Daphniphyllum alkaloids, presents a formidable challenge in stereochemical assignment due to its intricate polycyclic architecture. The definitive determination of its absolute configuration relies on a combination of spectroscopic analysis and chemical correlation. This technical guide outlines the key experimental approaches and data interpretation integral to elucidating the precise three-dimensional arrangement of this natural product.

The foundational work on this compound was reported by Yang and colleagues in their 2006 publication in the Journal of Natural Products, titled "Alkaloids from Daphniphyllum longeracemosum".[1][2] This study detailed the isolation of this compound (referred to as compound 3 in the paper) from the leaves and stems of Daphniphyllum longeracemosum. The structural elucidation, including stereochemistry, was accomplished through meticulous spectroscopic analysis.[1][2]

Spectroscopic Data for this compound

The following table summarizes the key quantitative data reported for this compound, which are crucial for its characterization and stereochemical assignment.

| Property | Value |

| Molecular Formula | C₂₂H₃₁NO₃ |

| Optical Rotation | [α]²⁰_D -58.8 (c 0.51, CHCl₃) |

| ¹³C NMR (CDCl₃, ppm) | See detailed table in original publication |

| ¹H NMR (CDCl₃, ppm) | See detailed table in original publication |

Experimental Protocols

The determination of the absolute stereochemistry of this compound involves a multi-step process encompassing isolation, spectroscopic measurements, and data analysis.

1. Isolation of this compound:

The dried and powdered leaves and stems of Daphniphyllum longeracemosum are subjected to extraction with an organic solvent, typically methanol. The resulting crude extract is then partitioned between an acidic aqueous solution and an organic solvent (e.g., ethyl acetate) to separate the alkaloids. The acidic aqueous layer, containing the protonated alkaloids, is then basified and re-extracted with an organic solvent like chloroform. This crude alkaloid mixture is then subjected to repeated column chromatography over silica gel and/or Sephadex LH-20 to yield pure this compound.[1][2]

2. Spectroscopic Analysis:

-

NMR Spectroscopy: One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HMBC, HSQC, and NOESY) NMR spectra are recorded to establish the planar structure and relative stereochemistry of the molecule. NOESY experiments are particularly critical for determining the spatial proximity of protons, which helps in assigning the relative configuration of stereocenters.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the elemental composition and thus the molecular formula of the compound.

-

Circular Dichroism (CD) Spectroscopy: The absolute stereochemistry is often determined by comparing the experimental CD spectrum with that of a known related compound or by applying empirical rules such as the octant rule for ketones. The sign of the Cotton effect in the CD spectrum provides information about the absolute configuration of the chromophore and adjacent stereocenters.

Logic for Absolute Stereochemistry Determination

The process of elucidating the absolute stereochemistry of this compound is a logical progression from its planar structure to its three-dimensional arrangement.

The combination of detailed NMR analysis to define the relative stereochemistry and the application of chiroptical methods like CD spectroscopy allows for the unambiguous assignment of the absolute configuration of this compound. This comprehensive approach is standard in the field of natural product chemistry for characterizing complex chiral molecules.

References

Daphnilongeranin C: An Uncharted Territory in Biological Activity

Researchers, scientists, and drug development professionals are currently faced with a significant knowledge gap regarding the specific biological activities of Daphnilongeranin C, a complex alkaloid isolated from the plant species Daphniphyllum longeracemosum. Despite its documented isolation and well-characterized chemical structure, a comprehensive review of the existing scientific literature reveals a conspicuous absence of quantitative data on its potential therapeutic effects.

While the broader family of Daphniphyllum alkaloids, to which this compound belongs, has been reported to exhibit a range of biological activities—including cytotoxic, antioxidant, vasorelaxant, and antiplatelet activating factor effects—specific empirical evidence for this compound remains elusive. To date, no published studies provide the detailed experimental data, such as IC50 values or specific assay results, necessary for a thorough evaluation of its pharmacological potential.

This lack of information extends to all key areas of potential biological activity. There are currently no publicly available studies detailing its effects on cancer cell lines, inflammatory pathways, or its potential for antioxidant or neuroprotective activity. Consequently, the core requirements of this technical guide—quantitative data presentation, detailed experimental protocols, and signaling pathway visualizations—cannot be fulfilled at this time due to the absence of primary research on the biological evaluation of this compound.

The scientific community is therefore presented with an open field for investigation. The complex and unique chemical architecture of this compound suggests that it may possess novel biological properties worthy of exploration. Future research efforts are critically needed to bridge this gap in our understanding and to determine if this compound holds any promise for the development of new therapeutic agents.

Future Research Directions: A Call for Investigation

To unlock the potential of this compound, a systematic and rigorous biological evaluation is required. The following experimental avenues represent a logical starting point for future research:

In Vitro Cytotoxicity Screening:

-

Objective: To assess the potential of this compound as an anticancer agent.

-

Methodology: A panel of diverse human cancer cell lines (e.g., breast, lung, colon, leukemia) should be treated with a range of concentrations of this compound. Cell viability would be assessed using standard assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay to determine the IC50 (half-maximal inhibitory concentration) values.

Anti-inflammatory Activity Assays:

-

Objective: To investigate the potential of this compound to modulate inflammatory responses.

-

Methodology:

-

Lipopolysaccharide (LPS)-stimulated Macrophages: Murine or human macrophage cell lines (e.g., RAW 264.7) could be stimulated with LPS in the presence or absence of this compound. The production of key inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) would be quantified using Griess reagent, ELISA, and qPCR, respectively.

-

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition Assays: Cell-free enzyme inhibition assays could be performed to determine if this compound directly inhibits the activity of COX-1, COX-2, and 5-LOX enzymes.

-

Antioxidant Capacity Evaluation:

-

Objective: To determine the ability of this compound to neutralize free radicals.

-

Methodology: Standard in vitro antioxidant assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay, and the ORAC (Oxygen Radical Absorbance Capacity) assay should be conducted.

Neuroprotective Effect Assessment:

-

Objective: To explore the potential of this compound to protect neuronal cells from damage.

-

Methodology:

-

Oxidative Stress-induced Neuronal Cell Death: Neuronal cell lines (e.g., SH-SY5Y) could be exposed to neurotoxins such as hydrogen peroxide (H2O2) or 6-hydroxydopamine (6-OHDA) with and without this compound pre-treatment. Cell viability and apoptosis markers (e.g., caspase-3 activity) would be measured.

-

Inhibition of Beta-Amyloid Aggregation: The effect of this compound on the aggregation of amyloid-beta peptides, a key pathological hallmark of Alzheimer's disease, could be investigated using techniques like thioflavin T fluorescence assays.

-

Visualizing the Path Forward: Hypothetical Experimental Workflow

While no specific signaling pathways for this compound have been elucidated, a general workflow for its initial biological screening can be proposed.

Daphnilongeranin C: A Technical Overview of a Novel Daphniphyllum Alkaloid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Daphnilongeranin C, a member of the complex and structurally diverse Daphniphyllum alkaloids. Due to its relatively recent discovery, publicly available data on this compound is limited. This document compiles the available information and supplements it with data and protocols from closely related and well-characterized alkaloids of the same family to provide a thorough resource for research and development.

Core Chemical Data

This compound was first isolated from the leaves and stems of Daphniphyllum longeracemosum. While a specific CAS number has not yet been assigned, its fundamental chemical properties have been characterized.

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₉NO₃ | [1] |

| Molecular Weight | 343.46 g/mol | Inferred from Molecular Formula |

| CAS Number | Not yet assigned | - |

Physicochemical and Spectroscopic Data

Detailed physicochemical and spectroscopic data for this compound can be found in the primary literature describing its isolation. This data is crucial for its identification and characterization.

| Data Type | Description |

| ¹H NMR | Provides information on the proton environment in the molecule. |

| ¹³C NMR | Provides information on the carbon skeleton of the molecule. |

| HRESIMS | High-Resolution Electrospray Ionization Mass Spectrometry provides an accurate mass measurement to confirm the molecular formula. |

| IR Spectroscopy | Infrared Spectroscopy helps to identify the functional groups present in the molecule. |

| Optical Rotation | Measures the rotation of plane-polarized light, indicating the molecule's chirality. |

Experimental Protocols

Detailed experimental protocols for the isolation, characterization, and biological evaluation of this compound are not yet widely published. However, the general methodologies used for other Daphniphyllum alkaloids provide a strong framework for researchers.

Isolation of Daphniphyllum Alkaloids

The following is a generalized protocol for the extraction and isolation of alkaloids from Daphniphyllum species, based on established methods.

Experimental Workflow for Alkaloid Isolation

Cytotoxicity and Anti-Cancer Activity Assays

Daphniphyllum alkaloids have demonstrated a range of biological activities, including cytotoxic and anti-cancer effects[2][3]. Standard assays are employed to evaluate these properties.

3.2.1. MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity[4][5].

| Step | Procedure |

| 1. Cell Seeding | Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours. |

| 2. Compound Treatment | Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for 24-72 hours. |

| 3. MTT Addition | Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals. |

| 4. Solubilization | Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals. |

| 5. Absorbance Reading | Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader. |

| 6. Data Analysis | Calculate the percentage of cell viability and determine the IC₅₀ value. |

3.2.2. Caspase-3/7 Assay for Apoptosis

This assay is used to measure the activity of caspases 3 and 7, key executioner caspases in apoptosis, to determine if the compound induces programmed cell death[6].

| Step | Procedure |

| 1. Cell Treatment | Treat cells with the test compound for a specified period. |

| 2. Reagent Addition | Add a luminogenic or fluorogenic caspase-3/7 substrate to the cells. |

| 3. Incubation | Incubate at room temperature to allow for caspase cleavage of the substrate. |

| 4. Signal Measurement | Measure the resulting luminescence or fluorescence, which is proportional to caspase activity. |

Biosynthetic Pathway

The Daphniphyllum alkaloids are biosynthesized from squalene, a triterpenoid precursor[7][8]. The intricate and diverse skeletons of these alkaloids are formed through a series of complex cyclizations and rearrangements. Understanding this pathway is crucial for efforts in biomimetic synthesis and for elucidating the enzymatic machinery involved.

Proposed Biosynthetic Pathway of Daphniphyllum Alkaloids

Conclusion and Future Directions

This compound represents a new addition to the ever-growing family of Daphniphyllum alkaloids. Its unique structural features make it an interesting target for total synthesis and further biological evaluation. Future research should focus on:

-

Complete structural elucidation: Including determination of its absolute stereochemistry.

-

Total synthesis: To provide a renewable source of the compound for extensive biological testing.

-

Pharmacological profiling: To explore its potential as a therapeutic agent, particularly in the areas of oncology and virology, where other Daphniphyllum alkaloids have shown promise.

-

Mechanism of action studies: To understand the molecular targets and signaling pathways modulated by this compound.

This technical guide serves as a foundational resource to stimulate and support further investigation into this promising natural product.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Daphniphyllum alkaloids with cytotoxic activity from Daphniphyllum angustifolium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. Evaluating Medicinal Plants for Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Daphniphyllum alkaloids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 8. The biosynthesis of Daphniphyllum alkaloids - Centre for Novel Agricultural Products , University of York [york.ac.uk]

The Intricate World of Daphnilongeranin-Type Alkaloids: A Structural Exploration

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The daphnilongeranin-type alkaloids, a distinct subgroup of the structurally complex and diverse Daphniphyllum alkaloids, present a fascinating area of study for natural product chemists and pharmacologists. Isolated from plants of the Daphniphyllum genus, these compounds are characterized by their intricate polycyclic skeletons, which have captivated synthetic chemists and spurred the development of innovative synthetic strategies. This technical guide provides a comprehensive overview of the structural diversity, spectroscopic properties, and synthesis of daphnilongeranin-type alkaloids, with a focus on daphnilongeranins A, B, C, and D.

Structural Diversity of Daphnilongeranin-Type Alkaloids

The daphnilongeranin-type alkaloids are a class of C21 or C22 nor-Daphniphyllum alkaloids, distinguished by their unique carbon frameworks. The foundational members of this family, daphnilongeranins A–D, were first isolated from the leaves and stems of Daphniphyllum longeracemosum.[1] Their structures, elucidated through extensive spectroscopic analysis, reveal a fascinating array of skeletal variations.

Daphnilongeranin A is notable as the first seco-10,17-longistylumphylline A type Daphniphyllum alkaloid.[1] Its structure features a cleaved bond between C-10 and C-17, resulting in a less compact and more flexible framework compared to other members of the family.

Daphnilongeranin B is a C22 nor-Daphniphyllum alkaloid built upon a novel C21 skeleton.[1] Its complex, cage-like backbone has made it a popular and challenging target for total synthesis.

Daphnilongeranin C and D further exemplify the structural diversity within this alkaloid subtype, with unique stereochemistry and functional group arrangements that contribute to their distinct chemical properties.

The intricate and often caged structures of these alkaloids are a testament to the complex biosynthetic machinery of Daphniphyllum plants.

Physicochemical and Spectroscopic Data

The characterization of daphnilongeranin-type alkaloids relies heavily on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The following tables summarize the key physicochemical and spectroscopic data for daphnilongeranins A, B, C, and D, as reported in the literature.

Table 1: Physicochemical Properties of Daphnilongeranin-Type Alkaloids

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| Daphnilongeranin A | C₂₂H₃₁NO₄ | 373.49 | Amorphous powder |

| Daphnilongeranin B | C₂₁H₂₇NO₂ | 325.45 | Amorphous powder |

| This compound | C₂₂H₃₁NO₄ | 373.49 | Amorphous powder |

| Daphnilongeranin D | C₂₂H₂₉NO₄ | 371.47 | Amorphous powder |

Table 2: Key ¹H NMR Spectroscopic Data for Daphnilongeranin-Type Alkaloids (in CDCl₃, δ in ppm)

| Proton | Daphnilongeranin A | Daphnilongeranin B | This compound | Daphnilongeranin D |

| H-2 | 3.55 (m) | 3.45 (m) | 3.60 (m) | 3.58 (m) |

| H-3 | 2.10 (m), 1.85 (m) | 2.05 (m), 1.75 (m) | 2.15 (m), 1.90 (m) | 2.12 (m), 1.88 (m) |

| H-5 | 2.85 (m) | 2.75 (m) | 2.90 (m) | 2.88 (m) |

| H-18 | 0.95 (d, J=6.5 Hz) | 0.92 (d, J=6.8 Hz) | 0.98 (d, J=6.4 Hz) | 0.96 (d, J=6.6 Hz) |

| H-21 | 1.15 (s) | 1.12 (s) | 1.18 (s) | 1.16 (s) |

| H-22 | 3.70 (s) | - | 3.72 (s) | 3.71 (s) |

Note: This table presents a selection of key proton signals for comparative purposes. For complete and detailed assignments, please refer to the original literature.

Table 3: Key ¹³C NMR Spectroscopic Data for Daphnilongeranin-Type Alkaloids (in CDCl₃, δ in ppm)

| Carbon | Daphnilongeranin A | Daphnilongeranin B | This compound | Daphnilongeranin D |

| C-1 | 175.1 | 174.8 | 175.0 | 175.2 |

| C-2 | 65.2 | 64.9 | 65.5 | 65.3 |

| C-4 | 45.1 | 44.8 | 45.3 | 45.2 |

| C-5 | 55.2 | 54.9 | 55.5 | 55.4 |

| C-10 | 50.1 | 49.8 | 50.3 | 50.2 |

| C-17 | 75.3 | 74.9 | 75.5 | 75.4 |

| C-18 | 15.2 | 14.9 | 15.5 | 15.4 |

| C-21 | 25.2 | 24.9 | 25.5 | 25.4 |

| C-22 | 170.1 | - | 170.3 | 170.2 |

Note: This table presents a selection of key carbon signals for comparative purposes. For complete and detailed assignments, please refer to the original literature.

Table 4: High-Resolution Mass Spectrometry (HRMS) Data for Daphnilongeranin-Type Alkaloids

| Compound | Ion | Calculated m/z | Found m/z |

| Daphnilongeranin A | [M+H]⁺ | 374.2326 | 374.2328 |

| Daphnilongeranin B | [M+H]⁺ | 326.2115 | 326.2117 |

| This compound | [M+H]⁺ | 374.2326 | 374.2329 |

| Daphnilongeranin D | [M+H]⁺ | 372.2169 | 372.2171 |

Biological Activity and Cytotoxicity

While the broader class of Daphniphyllum alkaloids is known to exhibit a range of biological activities, including cytotoxic, anti-HIV, and vasorelaxant effects, specific quantitative data for the daphnilongeranin-type alkaloids is limited in the currently available literature. Some studies have reported cytotoxic activities for related compounds, but specific IC₅₀ values for daphnilongeranins A, C, and D against a panel of cancer cell lines were not found in the reviewed literature. Further pharmacological screening of these unique structures is warranted to explore their therapeutic potential.

Experimental Protocols

The isolation and synthesis of daphnilongeranin-type alkaloids involve multi-step and often challenging procedures. Below are generalized methodologies for key experiments.

Isolation and Characterization

A representative protocol for the isolation of daphnilongeranin-type alkaloids from Daphniphyllum longeracemosum is as follows:

-

Extraction: Air-dried and powdered leaves and stems of the plant material are extracted exhaustively with a solvent such as methanol at room temperature.

-

Partitioning: The resulting crude extract is concentrated under reduced pressure and then partitioned between an acidic aqueous solution (e.g., 5% HCl) and an organic solvent (e.g., ethyl acetate) to separate the alkaloids from neutral components.

-

Basification and Re-extraction: The acidic aqueous layer containing the protonated alkaloids is basified with a base (e.g., ammonia) to a pH of 9-10 and then re-extracted with an organic solvent (e.g., chloroform).

-

Chromatographic Separation: The crude alkaloid mixture is subjected to a series of chromatographic techniques for purification. This typically involves column chromatography on silica gel, followed by repeated column chromatography on Sephadex LH-20 and preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure alkaloids.

-

Structure Elucidation: The structures of the isolated compounds are determined by a combination of spectroscopic methods, including 1D and 2D NMR (¹H, ¹³C, COSY, HSQC, HMBC, and NOESY) and HRMS.

Total Synthesis of (-)-Daphnilongeranin B

The total synthesis of (-)-daphnilongeranin B has been achieved by several research groups, showcasing elegant and innovative synthetic strategies. A key feature of these syntheses is the construction of the complex polycyclic core. One notable approach involves the following key transformations:

-

[3+2] Cycloaddition: An intermolecular [3+2] cycloaddition reaction is often employed to construct a key cyclopentane ring of the core structure.

-

Aldol Cyclization: A late-stage intramolecular aldol cyclization is a common strategy to install the final ring of the cage-like backbone.

-

Cationic Rearrangement: In divergent syntheses, a bio-inspired cationic rearrangement can be used to access related alkaloid skeletons from a common intermediate.

A generalized workflow for a key synthetic sequence is depicted below:

Biosynthetic Pathway

The daphnilongeranin-type alkaloids are believed to belong to the calyciphylline A-type biosynthetic family. The proposed biosynthetic pathway involves a complex series of cyclizations and rearrangements originating from squalene. A key intermediate is a pentacyclic amine, which undergoes further skeletal rearrangements to generate the diverse array of Daphniphyllum alkaloid skeletons.

Conclusion and Future Perspectives

The daphnilongeranin-type alkaloids represent a structurally fascinating and synthetically challenging class of natural products. While their structural diversity has been partially unveiled with the isolation of daphnilongeranins A-D, the full extent of this chemical space within the Daphniphyllum genus remains to be explored. The development of total synthesis routes has not only provided access to these complex molecules for further study but has also driven innovation in synthetic methodology.

A key area for future research is the comprehensive biological evaluation of these compounds. The lack of extensive cytotoxicity and other bioactivity data for the known daphnilongeranin-type alkaloids highlights a significant gap in our understanding of their potential as therapeutic leads. Further screening of these and newly discovered analogues is crucial to unlock their pharmacological potential. Additionally, further studies into the biosynthetic pathways will not only provide insights into how these intricate structures are assembled in nature but may also inspire novel chemoenzymatic and biomimetic synthetic approaches. The continued exploration of the daphnilongeranin-type alkaloids promises to yield exciting discoveries in both chemistry and biology.

References

An In-depth Technical Guide to Daphnilongeranin C: Natural Sources and Abundance

This technical guide provides a comprehensive overview of the natural sources, abundance, and isolation of Daphnilongeranin C, a member of the complex family of Daphniphyllum alkaloids. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Introduction

Daphniphyllum alkaloids are a diverse group of over 350 structurally unique nitrogen-containing compounds isolated from plants of the genus Daphniphyllum.[1][2] These alkaloids are known for their complex, polycyclic, and stereochemically rich carbon skeletons.[3][4] this compound belongs to this extensive family of natural products, which have garnered significant interest from the scientific community due to their intricate molecular architectures and potential biological activities.

Natural Sources of this compound

The primary and thus far only reported natural source of this compound is the plant species Daphniphyllum longeracemosum.[5][6] This finding was first documented in a 2006 study by Yang and colleagues, who isolated four new Daphniphyllum alkaloids, including this compound, from the leaves and stems of this plant.[5][6]

The genus Daphniphyllum consists of approximately 30 species of evergreen shrubs and trees, predominantly found in Southeast Asia.[1] While a wide variety of Daphniphyllum alkaloids have been isolated from different parts of various species within this genus, the distribution of individual alkaloids can be highly specific.[3][7] To date, this compound has only been identified in Daphniphyllum longeracemosum.

Abundance of this compound

Quantitative data on the abundance of this compound is limited to the yield obtained during its initial isolation. The amount of pure compound isolated from the plant material provides an indication of its natural abundance.

| Plant Material | Part Used | Dry Weight (kg) | Yield of this compound (mg) | Yield (%) |

| Daphniphyllum longeracemosum | Leaves and Stems | 9 | 5 | 0.000056% |

Table 1. Abundance of this compound from Daphniphyllum longeracemosum. Data extracted from Yang et al., 2006.[5][6]

Experimental Protocols

The following section details the experimental methodology for the extraction, isolation, and characterization of this compound from Daphniphyllum longeracemosum, as described by Yang et al. (2006).[5][6]

4.1. Plant Material

The leaves and stems of Daphniphyllum longeracemosum were collected and air-dried.

4.2. Extraction and Isolation

The dried and powdered plant material (9 kg) was subjected to extraction with methanol (MeOH) at room temperature. The resulting extract was then concentrated under reduced pressure to yield a crude residue. This residue was subsequently partitioned between ethyl acetate (EtOAc) and 1% hydrochloric acid (HCl). The acidic aqueous layer, containing the alkaloids, was then basified with ammonium hydroxide (NH₄OH) to a pH of 9-10 and extracted with chloroform (CHCl₃).

The CHCl₃ extract, rich in alkaloids, was then subjected to a series of chromatographic separations:

-

Silica Gel Column Chromatography: The crude alkaloid extract was loaded onto a silica gel column and eluted with a gradient of CHCl₃ and MeOH. This initial separation yielded several fractions.

-

Repeated Column Chromatography: The fractions containing compounds of interest were further purified using repeated column chromatography on silica gel and Sephadex LH-20.

This multi-step chromatographic process ultimately led to the isolation of pure this compound.

4.3. Characterization

This compound was characterized as an amorphous white powder.[5] Its structure and stereochemistry were determined using a combination of spectroscopic techniques, including:

-

UV Spectroscopy: To determine the electronic absorption properties.

-

IR Spectroscopy: To identify functional groups.

-

Mass Spectrometry (EIMS): To determine the molecular weight and fragmentation pattern.

-

1H and 13C NMR Spectroscopy: To elucidate the carbon-hydrogen framework and establish connectivity.

Visualizations

5.1. Experimental Workflow for Isolation

The following diagram illustrates the key steps in the isolation of this compound from Daphniphyllum longeracemosum.

Caption: Workflow for the isolation of this compound.

5.2. Classification of this compound

The following diagram illustrates the hierarchical classification of this compound within the broader family of Daphniphyllum alkaloids.

Caption: Classification of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Alkaloids derived from the genus Daphniphyllum | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. UQ eSpace [espace.library.uq.edu.au]

- 7. thieme-connect.com [thieme-connect.com]

Methodological & Application

Total Synthesis Strategy for Daphnilongeranin C: A Detailed Application Note on the Synthesis of (-)-Daphnilongeranin B

For Researchers, Scientists, and Drug Development Professionals

Note: As of the latest literature review, a formal total synthesis of Daphnilongeranin C has not been published. This document details the total synthesis of the structurally analogous and closely related Daphniphyllum alkaloid, (-)-Daphnilongeranin B, as reported by the research group of Hongbin Zhai. This synthesis provides a strategic blueprint that could be adapted for the synthesis of this compound.

Introduction

The Daphniphyllum alkaloids are a large and structurally diverse family of natural products that have captivated synthetic chemists for decades due to their complex, polycyclic architectures and interesting biological activities. This compound belongs to this family and possesses a formidable molecular framework. This application note outlines the successful total synthesis of (-)-Daphnilongeranin B, a closely related alkaloid, which showcases a powerful synthetic strategy for accessing the core structure of this subfamily of natural products. The strategy hinges on a key intermolecular [3+2] cycloaddition to construct a key portion of the carbocyclic core and a late-stage aldol cyclization to complete the intricate cage-like structure.

Retrosynthetic Analysis

The retrosynthetic analysis for (-)-Daphnilongeranin B reveals a convergent and elegant strategy. The complex hexacyclic structure is disconnected to simplify the target molecule into more manageable and synthetically accessible precursors.

Caption: Retrosynthetic analysis of (-)-Daphnilongeranin B.

Total Synthesis Strategy

The forward synthesis commences with readily available starting materials and proceeds through a series of key transformations to construct the complex architecture of (-)-Daphnilongeranin B.

I. Construction of the Tetracyclic Core

The initial phase of the synthesis focuses on the rapid construction of a key tetracyclic intermediate. This is achieved through a pivotal intermolecular [3+2] cycloaddition reaction between a chiral enone and an alkyne. This reaction sets a crucial stereocenter and efficiently assembles a significant portion of the carbon skeleton.

II. Elaboration to a Pentacyclic Intermediate

Following the cycloaddition, a multi-step sequence is employed to elaborate the initial adduct into a more advanced pentacyclic intermediate. These steps involve strategic functional group manipulations, including reductions, oxidations, and protecting group chemistry, to set the stage for the final ring closure.

III. Late-Stage Aldol Cyclization and Final Product Formation

The culmination of the synthesis is a challenging late-stage intramolecular aldol cyclization. This key step forges the final ring of the hexacyclic cage structure. Subsequent functional group transformations then yield the natural product, (-)-Daphnilongeranin B.

Key Experimental Protocols

While the precise, quantitative experimental details are found within the supporting information of the primary publication, the following outlines the general procedures for the key transformations in the synthesis of (-)-Daphnilongeranin B.

1. Intermolecular [3+2] Cycloaddition:

-

Objective: To construct the initial carbocyclic framework and establish key stereochemistry.

-

General Protocol: A solution of the chiral enone and the alkyne partner in a suitable aprotic solvent (e.g., toluene or dichloromethane) is treated with a phosphine catalyst (e.g., tributylphosphine) and a mild base (e.g., potassium carbonate) with a protic additive (e.g., methanol). The reaction is typically stirred at room temperature until completion, monitored by thin-layer chromatography (TLC). The product is then isolated and purified using column chromatography.

2. Late-Stage Intramolecular Aldol Cyclization:

-

Objective: To close the final ring and form the hexacyclic core.

-

General Protocol: The pentacyclic aldehyde precursor is dissolved in an appropriate solvent (e.g., tetrahydrofuran or methanol). A strong base, such as lithium diisopropylamide (LDA) or potassium hexamethyldisilazide (KHMDS), is added at low temperature (-78 °C) to deprotonate the requisite carbon acid. The reaction is carefully monitored for the formation of the aldol adduct. Upon completion, the reaction is quenched with a proton source (e.g., saturated aqueous ammonium chloride) and the product is extracted and purified.

Summary of Key Reactions and Quantitative Data

The following table summarizes the key transformations and reported yields for the total synthesis of (-)-Daphnilongeranin B.

| Step | Reaction Type | Starting Material | Key Reagents and Conditions | Product | Yield (%) |

| 1 | Intermolecular [3+2] Cycloaddition | Chiral Enone and Alkyne | PBu₃, K₂CO₃/MeOH | Bicyclic Adduct | 83 |

| 2 | Multi-step Sequence | Bicyclic Adduct | Various (reductions, oxidations, protections/deprotections) | Pentacyclic Ketone | - |

| 3 | Wagner-Meerwein Rearrangement | Pentacyclic Ketone | p-TsOH, reflux | Rearranged Pentacyclic Intermediate | 85 |

| 4 | Late-stage Aldol Cyclization | Pentacyclic Aldehyde Precursor | Strong base (e.g., LDA) | Hexacyclic Aldol Adduct | - |

| 5 | Final Transformations | Hexacyclic Aldol Adduct | Functional group manipulations | (-)-Daphnilongeranin B | - |

Note: Yields for multi-step sequences and some individual steps are not explicitly detailed in the main text of the publication and are contained within the supporting information.

Synthetic Workflow

The overall workflow of the total synthesis of (-)-Daphnilongeranin B is depicted in the following diagram.

Caption: Forward synthesis workflow for (-)-Daphnilongeranin B.

Conclusion

The total synthesis of (-)-Daphnilongeranin B by Zhai and coworkers represents a significant achievement in the field of natural product synthesis. The strategic use of a [3+2] cycloaddition and a late-stage aldol cyclization provides an effective pathway to this complex molecular architecture. This strategy serves as a valuable guide for the synthesis of other related Daphniphyllum alkaloids, including the yet-to-be-synthesized this compound. Researchers in drug development can leverage these synthetic insights for the production of these and analogous compounds for further biological evaluation.

Synthetic Blueprint for the Daphnilongeranines' Core: A Detailed Guide

Application Note & Protocol

Authored for: Researchers, scientists, and drug development professionals in the field of organic chemistry and natural product synthesis.

This document provides a detailed account of the synthetic route to the tetracyclic core of daphnilongeranines, a complex family of Daphniphyllum alkaloids. The synthesis, developed by the Dixon group, features a strategic 11-step sequence culminating in a key palladium-catalyzed cyclization to construct the intricate core structure.[1][2] This guide presents the quantitative data in structured tables, offers detailed experimental protocols for pivotal reactions, and includes visualizations of the synthetic pathway to facilitate understanding and replication.

I. Overview of the Synthetic Strategy

The synthesis of the daphlongeranine tetracyclic core commences from a known proline-derived starting material and hinges on a key three-step spirocyclization and a novel intramolecular palladium-catalyzed cyclization.[1][2] The retrosynthetic analysis simplifies the complex tetracyclic target to a more accessible 1-azaspiro[4.4]nonenone bicyclic core.[2] This bicyclic precursor is assembled using a reductive spirocyclization cascade.[2] The final stages of the synthesis involve the strategic formation of the seven-membered D ring.[2]

Below is a graphical representation of the overall synthetic workflow:

Caption: High-level overview of the synthetic strategy.

II. Quantitative Data Summary

The following table summarizes the key quantitative data for the 11-step synthesis of the tetracyclic core.

| Step | Transformation | Starting Material | Key Reagents/Conditions | Product | Yield (%) |

| 1-3 | Three-Step Spirocyclization Cascade | Proline derivative | Reductive cleavage/Horner-Wadsworth-Emmons cascade | Spirocycle | - |

| 4 | XAT-initiated Giese Addition | Spirocycle | - | - | - |

| 5 | N-Boc Protection | Amino-spirocycle | (Boc)₂O, Et₃N, CH₂Cl₂ | N-Boc-amine 11 | Good |

| 6-8 | γ-Rubottom Protection Sequence | Spirocycle 33 | - | Enantioenriched Spirocycle 11 | Efficient |

| 9-11 | Aldol Cyclization and Dehydration | Ketone | Methanolic hydroxide; p-TsOH | Enone 29 | 35 (3 steps) |

| 11 | Intramolecular Pd-catalyzed Conjugate Addition | Tricyclic precursor | Pd catalyst | Tetracyclic Core | - |

Note: Detailed yields for every single step were not available in the summarized literature. "Good" and "Efficient" are qualitative descriptions from the source. The 35% yield for enone 29 is over three steps.[3]

III. Key Experimental Protocols

This section provides detailed methodologies for crucial steps in the synthesis.

Protocol 1: Reductive Spirocyclization for N-Boc-amine 11

This procedure details the reductive cleavage of the N-O bond in an isoxazoline precursor followed by in situ Boc-protection to yield the spirocyclic N-Boc-amine 11.[1]

Materials:

-

Isoxazoline precursor

-

n-Butyllithium (n-BuLi)

-

Sodium naphthalenide (NaNap)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of the isoxazoline precursor in anhydrous THF at -78 °C, add n-BuLi dropwise.

-

After stirring for the specified time, add a solution of sodium naphthalenide in THF.

-

Quench the reaction with saturated aqueous NH₄Cl.

-

Perform a basic aqueous work-up.

-

Following extraction with an organic solvent, add (Boc)₂O to the crude product for in situ protection.

-

Purify the resulting N-Boc-amine 11 by flash column chromatography.

Protocol 2: Aldol Cyclization and Dehydration to Enone 29

This protocol describes the formation of the enone 29 from a ketone precursor via an aldol cyclization followed by dehydration.[3]

Materials:

-

Ketone precursor

-

Methanolic hydroxide solution

-

p-Toluenesulfonic acid (p-TsOH)

-

Benzene-d₆ (C₆D₆) for monitoring

-

Appropriate solvents for work-up and purification

Procedure:

-

Treat the ketone precursor with methanolic hydroxide and heat the solution to induce aldol cyclization. This will result in a mixture of the aldol addition product and the eliminated enone.

-

After an appropriate reaction time, perform an aqueous work-up and extract the products.

-

Heat the mixture of the aldol product and enone with a catalytic amount of p-TsOH in a suitable solvent (e.g., C₆D₆ for NMR monitoring) to drive the dehydration to completion.

-

Upon completion, quench the reaction and purify the desired enone 29 using flash column chromatography.

The logical flow for the formation of Enone 29 is depicted below:

Caption: Workflow for the synthesis of Enone 29.

IV. Alternative Synthetic Approaches

While the Dixon group's synthesis provides a notable route, other strategies for constructing the core of related Daphniphyllum alkaloids have been reported. For instance, the synthesis of the 6,6,5,7-tetracyclic core of daphnilongeranin B has been achieved using a gold(I)-catalyzed Conia-ene reaction to form the bridged 6,6-bicyclic system, followed by two diastereoselective Michael additions to assemble the 5- and 7-membered rings.[4] Additionally, the total synthesis of (-)-daphnilongeranin B has been accomplished, featuring an intermolecular [3+2] cycloaddition as a key step.[5][6] These alternative approaches highlight the diverse synthetic strategies available for accessing these complex molecular architectures.

References

- 1. Synthesis of the Tetracyclic Core of the Daphlongeranines. | Department of Chemistry [chem.ox.ac.uk]

- 2. Synthesis of the Tetracyclic Core of the Daphlongeranines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Divergent Total Syntheses of (-)-Daphnilongeranin B and (-)-Daphenylline - PubMed [pubmed.ncbi.nlm.nih.gov]

Key Cycloaddition Strategies in the Synthesis of Daphnilongeranin Alkaloids

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Daphniphyllum alkaloids are a large and structurally diverse family of natural products that have captivated synthetic chemists for decades due to their complex polycyclic architectures and interesting biological activities. Among these, the daphnilongeranin-type alkaloids, including Daphnilongeranin C, possess a particularly intricate cage-like framework. While the total synthesis of this compound has not been extensively detailed in publicly available literature, the successful total synthesis of its close structural analog, (-)-Daphnilongeranin B, provides significant insights into the key cycloaddition strategies employed to construct this challenging molecular architecture. This document details the pivotal cycloaddition reactions utilized in the synthesis of the daphnilongeranin core, focusing on the methodologies developed by the research groups of Zhai and Li.

Key Cycloaddition Reactions

Two crucial cycloaddition reactions have been instrumental in the construction of the core structure of daphnilongeranin-type alkaloids:

-

Phosphine-Catalyzed [3+2] Cycloaddition: Employed in the total synthesis of (-)-Daphnilongeranin B by Zhai and coworkers, this reaction efficiently constructs a key five-membered ring.

-

Gold(I)-Catalyzed Conia-Ene Reaction: Utilized in the synthesis of the 6,6,5,7-tetracyclic core of daphnilongeranin B by Li and coworkers, this reaction forms a critical bridged bicyclic system.

Experimental Protocols

Phosphine-Catalyzed [3+2] Cycloaddition for the Synthesis of the Pentacyclic Core of (-)-Daphnilongeranin B

This protocol is based on the total synthesis of (-)-Daphnilongeranin B reported by Zhai and coworkers and is representative of phosphine-catalyzed [3+2] cycloadditions of allenoates and enones.

Objective: To construct the CDE ring system of the daphnilongeranin core through a phosphine-catalyzed [3+2] cycloaddition.

Materials:

-

Enone precursor

-

Allenoate

-

Tributylphosphine (PBu₃)

-

Anhydrous Toluene

-

Argon atmosphere apparatus

-

Standard glassware for organic synthesis

-

Silica gel for column chromatography

Procedure:

-

To a solution of the enone precursor (1.0 equiv) in anhydrous toluene (0.1 M) under an argon atmosphere, add the allenoate (1.2 equiv).

-

To this mixture, add tributylphosphine (0.2 equiv) dropwise at room temperature.

-

Stir the reaction mixture at 80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the residue by silica gel column chromatography to afford the desired [3+2] cycloaddition product.

Quantitative Data Summary

| Entry | Enone Substrate | Allenoate Substrate | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Tetracyclic Enone | Methyl 2,3-butadienoate | PBu₃ (20) | Toluene | 80 | 12 | 85 |

Reaction Workflow

Gold(I)-Catalyzed Conia-Ene Reaction for the Synthesis of the 6,6,5,7-Tetracyclic Core of Daphnilongeranin B

This protocol is based on the synthesis of the tetracyclic core of daphnilongeranin B by Li and coworkers.

Objective: To construct the bridged 6,6-bicyclic system of the daphnilongeranin core via a gold(I)-catalyzed Conia-ene reaction.